2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol
Description
2-[(E)-(4-Ethoxyphenyl)diazenyl]-4-ethylphenol is an azo compound characterized by a diazenyl (–N=N–) group linking a 4-ethoxyphenyl moiety and a 4-ethyl-substituted phenol ring. The (E)-configuration denotes a trans arrangement around the azo bond, which is critical for its electronic conjugation and stability. Azo compounds are widely studied for applications in dyes, pharmaceuticals, and materials science due to their tunable optical properties and biological activities .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)diazenyl]-4-ethylphenol |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-5-10-16(19)15(11-12)18-17-13-6-8-14(9-7-13)20-4-2/h5-11,19H,3-4H2,1-2H3 |
InChI Key |
JUIKBWCRTFZVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one typically involves the reaction of 4-ethoxyphenylhydrazine with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Substituent Impact on Antimicrobial Activity
Comparison with Azo and Schiff Base Derivatives
Azo vs. Imino Linkages
- Azo compounds: The diazenyl group in 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol allows for extended π-conjugation, leading to strong absorption in the visible spectrum (λₘₐₓ ~400–500 nm), which is advantageous for dye applications.
- Schiff bases: Compounds like (E)-2-[(4-ethoxyphenyl)iminomethyl]-4-methoxyphenol replace the –N=N– group with an imino (–C=N–) linkage. This reduces conjugation and shifts absorption to lower wavelengths (λₘₐₓ ~300–400 nm) .
Table 2: Optical Properties of Azo and Schiff Base Compounds
Crystallographic and Conformational Studies
- Ethyl vs. Methoxy substituents: The compound (E)-4-[(4-ethylphenyl)diazenyl]-2-methylphenol (from ) shares a structural resemblance but substitutes the ethoxy group with a methyl group. Crystallographic studies reveal that ethyl groups introduce steric hindrance, affecting molecular packing and crystal symmetry .
- Nitro-substituted analogs: 4-ethyl-2-[(E)-2-(2-methoxy-5-nitrophenyl)diazenyl]phenol () incorporates a nitro group, which enhances thermal stability (decomposition temperature >250°C) compared to ethoxy-substituted analogs .
DFT Studies
Computational analyses () highlight that:
- The ethoxy group in 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol contributes to a higher HOMO-LUMO gap (~4.5 eV) compared to nitro-substituted analogs (~3.8 eV), indicating reduced reactivity but greater stability .
- Torsional angles around the azo bond influence planarity and conjugation, with deviations >10° reducing optical efficiency .
Biological Activity
The compound 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol , also known as a diazenyl derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol can be represented as follows:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
The compound features a diazenyl group (-N=N-) linked to an ethoxyphenyl and an ethylphenol moiety, contributing to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of phenolic groups is essential for radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that phenolic compounds can donate hydrogen atoms to free radicals, thus neutralizing them.
Antimicrobial Activity
The antimicrobial effects of diazenyl compounds have been documented in various studies. For instance, derivatives of diazenyl compounds have demonstrated activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of diazenyl compounds on cancer cell lines. For example, compounds similar to 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of several phenolic compounds, including diazenyl derivatives. The results indicated that these compounds significantly reduced oxidative stress markers in vitro.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent decrease in cell viability, suggesting potential anticancer properties.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
